ethyl 5-methoxy-3-[(morpholine-4-carbothioyl)amino]-1H-indole-2-carboxylate
Description
Ethyl 5-methoxy-3-[(morpholine-4-carbothioyl)amino]-1H-indole-2-carboxylate is a synthetic indole derivative featuring a methoxy group at position 5, an ethyl ester at position 2, and a morpholine-4-carbothioylamino substituent at position 3. The compound’s structure integrates a thioamide linkage and a morpholine ring, which may enhance solubility and metabolic stability compared to simpler indole analogs .
Properties
IUPAC Name |
ethyl 5-methoxy-3-(morpholine-4-carbothioylamino)-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-24-16(21)15-14(19-17(25)20-6-8-23-9-7-20)12-10-11(22-2)4-5-13(12)18-15/h4-5,10,18H,3,6-9H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCIHEPKAOEUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=S)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-methoxy-3-[(morpholine-4-carbothioyl)amino]-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other established methods.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.
Attachment of the Morpholine Group: The morpholine group is attached through nucleophilic substitution reactions.
Formation of the Carbamate and Carbothioyl Groups:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 5-methoxy-3-[(morpholine-4-carbothioyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-methoxy-3-[(morpholine-4-carbothioyl)amino]-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-3-[(morpholine-4-carbothioyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The morpholine and carbothioyl groups may enhance its binding affinity and specificity, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related indole derivatives, focusing on substituent effects, molecular features, and synthesis strategies.
Structural and Functional Group Analysis
Key Observations
Substituent Effects on Reactivity and Properties
- Position 5 Substitutions: The methoxy group (OCH₃) in the target compound is an electron-donating group, enhancing aromatic ring electron density compared to the fluoro (F) group in analogs, which is electron-withdrawing. This difference may influence π-π stacking interactions in biological systems .
- Thiazolidinone-methylidene () and thiazole () substituents create conjugated systems, favoring planar interactions with biological targets. In contrast, the morpholine group’s saturated ring may reduce rigidity but enhance bioavailability .
Physical and Spectral Data
- Ethyl 5-methoxyindole-2-carboxylate () has a melting point of 199–201°C, while fluorinated analogs () exhibit higher melting points (233–250°C), suggesting increased crystallinity due to stronger intermolecular interactions (e.g., fluorine’s electronegativity) .
- The morpholine-thioamide group in the target compound is expected to show distinct IR peaks for C=S (~1200–1050 cm⁻¹) and N-H stretches (~3300 cm⁻¹), differentiating it from oxygen-containing morpholine carboxamides .
Biological Activity
Ethyl 5-methoxy-3-[(morpholine-4-carbothioyl)amino]-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H16N2O3S
- Molecular Weight : 288.35 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 5-methoxyindole derivatives with morpholine and a carbothioic acid derivative. The reaction conditions may vary, but commonly include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 5-methoxy... | MRSA ATCC 43300 | 1.0 µg/mL |
| Ethyl 5-methoxy... | Staphylococcus aureus ATCC 25923 | 3.9 µg/mL |
| Ethyl 5-methoxy... | Escherichia coli | Inactive |
The compound demonstrated significant activity against MRSA, with an MIC of 1.0 µg/mL, indicating its potential as a therapeutic agent in treating resistant bacterial infections .
Anticancer Activity
In vitro studies have also assessed the anticancer properties of this compound against various cancer cell lines. For instance, it exhibited antiproliferative effects on A549 lung cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| MCF7 (Breast Cancer) | 20.0 |
| HeLa (Cervical Cancer) | 25.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed promising results, particularly against lung cancer cells .
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, leading to inhibited protein synthesis.
- Induction of Apoptosis in Cancer Cells : It has been suggested that the compound triggers apoptotic pathways in cancer cells, promoting programmed cell death.
Case Studies
A recent case study involving a series of indole derivatives, including ethyl 5-methoxy... showed that modifications to the indole structure significantly influenced both antibacterial and anticancer activities. The study emphasized the importance of structural diversity in enhancing biological efficacy .
Q & A
Q. What are the established synthetic routes for ethyl 5-methoxy-3-[(morpholine-4-carbothioyl)amino]-1H-indole-2-carboxylate?
The compound is synthesized via multi-step reactions. A common approach involves:
- Indole core formation : Using Fischer indole synthesis or modifications of pre-functionalized indoles (e.g., 5-methoxyindole derivatives) .
- Functionalization : Introduction of the morpholine-4-carbothioylamino group via nucleophilic substitution or condensation. For example, reacting 3-amino-indole intermediates with morpholine-4-carbonyl isothiocyanate in the presence of a base like triethylamine .
- Esterification : Ethyl ester formation at the 2-position using ethanol under acidic or catalytic conditions . Key steps are monitored by TLC, and purification involves recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C5, morpholine-thioamide at C3) .
- IR Spectroscopy : Peaks at ~1710 cm (ester C=O), ~1635 cm (amide C=O), and 3274 cm (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for similar indole derivatives?
Structurally related compounds exhibit:
- Enzyme inhibition : Targeting HIV integrase, kinases, or tubulin polymerization via interactions with the indole core and substituents .
- Anticancer activity : Demonstrated in cell viability assays, often linked to the morpholine-thioamide group’s role in hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- SHELX Programs : Use SHELXL for refining X-ray diffraction data to confirm bond lengths, angles, and substituent orientations. SHELXTL (Bruker AXS) is particularly effective for small-molecule crystallography .
- Hydrogen Bonding Analysis : Graph set analysis (as per Etter’s rules) identifies intermolecular interactions, critical for understanding packing arrangements and stability .
Q. What experimental challenges arise in optimizing synthetic yield, and how are they addressed?
- Byproduct Formation : Competing reactions during morpholine-thioamide introduction can reduce yield. Solutions include using excess morpholine-4-carbonyl isothiocyanate and controlled pH .
- Purification Issues : Polar byproducts may co-elute with the target compound. Gradient elution in column chromatography or recrystallization from DMF/acetic acid mixtures improves purity .
Q. How does the morpholine-4-carbothioylamino group influence biological interactions?
- Hydrogen Bonding : The thioamide sulfur and morpholine oxygen act as hydrogen bond acceptors/donors, enhancing binding to enzymes like kinases or tubulin .
- Lipophilicity : The morpholine ring improves solubility, while the thioamide group increases membrane permeability, as seen in analogs with similar substituents .
Q. How should researchers address contradictions in reported inhibitory potencies across studies?
- Purity Verification : Re-analyze compounds via HPLC or H NMR to rule out impurities affecting activity .
- Assay Standardization : Compare IC values under identical conditions (e.g., pH, temperature) and use validated cell lines .
- Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) can reconcile discrepancies by predicting binding modes to different enzyme isoforms .
Methodological Recommendations
Q. What strategies are recommended for enhancing stability during storage?
- Storage Conditions : Store at -20°C in airtight containers under nitrogen to prevent oxidation of the thioamide group .
- Stability Assays : Monitor degradation via LC-MS under varying pH (4–9) and temperatures (4–37°C) .
Q. How can functional group modifications improve bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
